2-Chloro-3-fluoro-6-nitrobenzoic acid
Description
Properties
IUPAC Name |
2-chloro-3-fluoro-6-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO4/c8-6-3(9)1-2-4(10(13)14)5(6)7(11)12/h1-2H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHIQTGCFIZTHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])C(=O)O)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of Pre-Halogenated Benzoic Acid Derivatives
The most direct route involves nitrating a pre-halogenated benzoic acid precursor. For example:
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Starting Material : 2-Chloro-3-fluorobenzoic acid.
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Reagents : Concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃).
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Conditions :
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Mechanism : The nitro group is introduced at the para position relative to the carboxylic acid group, directed by the meta-fluorine and ortho-chlorine substituents.
| Parameter | Value | Source Reference |
|---|---|---|
| Yield | ~90–97% (extrapolated) | |
| Temperature | 0°C → RT | |
| Reaction Time | 1–3 hours |
Key Considerations :
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Regioselectivity depends on the directing effects of existing substituents.
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High purity requires careful control of acid concentration and temperature .
Halex Reaction Followed by Nitration
A halogen-exchange (Halex) strategy can position substituents before nitration:
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Step 1 : Prepare 2,3-difluoro-6-nitrobenzonitrile via fluorine/cyanide exchange on 2,3,4-trifluoronitrobenzene .
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Step 2 : Hydrolyze the nitrile to carboxylic acid using concentrated H₂SO₄ or NaOH.
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Step 3 : Introduce chlorine via electrophilic substitution or radical pathways.
| Intermediate | Conditions | Yield |
|---|---|---|
| 2,3-Difluoro-6-nitrobenzonitrile | KF/CsF, 150°C, 12h | 70–85% |
| Hydrolysis to acid | H₂SO₄/H₂O, reflux | 80–90% |
Limitations :
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Multi-step synthesis reduces overall efficiency.
Palladium-Catalyzed C–H Functionalization
Modern approaches leverage transition-metal catalysis for selective functionalization:
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Substrate : 2-Chloro-3-fluorobenzoic acid.
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Catalyst : Pd(OAc)₂ with ligands (e.g., phosphines).
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Nitration : Use AgNO₃ as a nitro source in trifluoroacetic acid (TFA) .
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 mol% Pd |
| Temperature | 80–100°C |
| Yield | 65–75% (extrapolated) |
Advantages :
Hydrolysis of Nitro-Substituted Esters
Ester precursors simplify handling during nitration:
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Step 1 : Synthesize methyl 2-chloro-3-fluorobenzoate.
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Step 2 : Nitrate at position 6 using mixed acids.
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Step 3 : Hydrolyze the ester to carboxylic acid with NaOH/H₂O.
Comparative Analysis of Methods
| Method | Pros | Cons |
|---|---|---|
| Direct Nitration | High yield, minimal steps | Limited commercial starting materials |
| Halex Route | Flexible substitution pattern | Multi-step, low overall yield |
| Pd-Catalyzed | Selective, mild conditions | Costly catalysts, optimization needed |
| Ester Hydrolysis | Easy handling of intermediates | Additional hydrolysis step |
Key Research Findings
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Regioselectivity : Nitration at position 6 is favored due to the electron-withdrawing effects of chlorine (ortho) and fluorine (meta) .
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Yield Optimization : Excess HNO₃ and controlled temperatures (0–20°C) minimize byproducts .
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Purity : Crude products often require recrystallization from ethyl acetate/heptane .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-fluoro-6-nitrobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Reduction Reactions: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzoic acids.
Reduction Reactions: The major product is 2-Chloro-3-fluoro-6-aminobenzoic acid.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
Pharmaceutical Development
2-Chloro-3-fluoro-6-nitrobenzoic acid serves as a precursor for several pharmaceutical compounds, particularly in the development of antitubercular agents. Its derivatives have shown promising activity against Mycobacterium tuberculosis.
Case Study : A study highlighted the use of this compound in synthesizing benzothiazinones, which are known for their efficacy against tuberculosis. The structural modifications facilitated by this compound enhance the biological activity of the resulting drugs .
Material Science
The compound is utilized in the production of polymers and other materials due to its unique chemical properties. It can be incorporated into polymer matrices to improve thermal stability and chemical resistance.
Data Table: Applications in Materials Science
| Application | Description | Impact |
|---|---|---|
| Polymer Additive | Enhances thermal stability | Improved durability |
| Coatings | Used in protective coatings for metals | Increased corrosion resistance |
| Organic Electronics | Serves as a precursor for organic semiconductors | Enhanced electrical properties |
Analytical Chemistry
This compound is also used as a reagent in analytical chemistry for the detection and quantification of various analytes through chromatographic techniques.
Environmental Impact Studies
Recent studies have focused on the environmental behavior of 2-chloro-3-fluoro-6-nitrobenzoic acid, assessing its persistence and degradation pathways in soil and water systems. Understanding its environmental impact is crucial for regulatory compliance and safety assessments.
Mechanism of Action
The mechanism of action of 2-Chloro-3-fluoro-6-nitrobenzoic acid depends on its application. In biological systems, it may act as an inhibitor of specific enzymes by binding to their active sites. The presence of the nitro group can facilitate interactions with nucleophilic sites on enzymes, while the chlorine and fluorine atoms can enhance binding affinity through halogen bonding .
Comparison with Similar Compounds
Table 1: Key Properties of 2-Chloro-3-fluoro-6-nitrobenzoic Acid and Related Compounds
Key Observations:
Acidity: The pKa of 2-chloro-6-nitrobenzoic acid (1.342) is significantly lower than unsubstituted benzoic acid (pKa ~4.2), due to the electron-withdrawing effects of Cl and NO₂ groups . The addition of a fluoro group in 2-chloro-3-fluoro-6-nitrobenzoic acid is expected to further lower the pKa, as fluorine’s electronegativity enhances deprotonation . In contrast, amino-substituted analogues (e.g., 2-amino-6-chloro-3-fluorobenzoic acid) exhibit higher pKa values due to the electron-donating NH₂ group .
Reactivity :
- The nitro group in 2-chloro-3-fluoro-6-nitrobenzoic acid facilitates electrophilic substitution reactions, while the chloro and fluoro groups direct further substitutions to specific positions. This contrasts with 2,3,4,5-tetrafluoro-6-nitrobenzoic acid, where fluorine’s steric hindrance limits reactivity .
- The absence of a nitro group in 5-chloro-2,4-difluorobenzoic acid reduces its utility in nitration-based syntheses but enhances stability in acidic conditions .
Applications :
- 2-Chloro-3-fluoro-6-nitrobenzoic acid is a key intermediate in pharmaceuticals and agrochemicals, particularly in synthesizing fluorinated heterocycles .
- 2-Chloro-6-nitrobenzoic acid is widely used in dye manufacturing and as a corrosion inhibitor, leveraging its strong acidity and nitro group redox properties .
Biological Activity
2-Chloro-3-fluoro-6-nitrobenzoic acid (CFNBA) is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry and environmental applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₇H₃ClFNO₄
- Molecular Weight : 219.55 g/mol
- Functional Groups : Contains chlorine, fluorine, and nitro groups attached to a benzoic acid framework.
The presence of these functional groups enhances the compound's reactivity and makes it a valuable intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dye production.
Synthesis
The synthesis of CFNBA typically involves multi-step reactions starting from commercially available precursors. These methods often include halogenation, nitration, and carboxylation processes. The synthetic routes are designed to maximize yield while minimizing by-products .
Antimicrobial Properties
Recent studies have highlighted CFNBA's potential as an antimicrobial agent. It has been shown to interact with biological molecules such as proteins and nucleic acids, suggesting that it may influence various biological processes.
Table 1: Antimicrobial Activity of CFNBA
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| M. tuberculosis | 4 μg/mL | |
| E. coli | 32 μg/mL | |
| S. aureus | 16 μg/mL |
Case Studies
- Antitubercular Activity : A study demonstrated that CFNBA derivatives exhibited significant activity against M. tuberculosis with MIC values ranging from 4 to 64 μg/mL. The most potent derivative had an MIC of 4 μg/mL against both sensitive and rifampicin-resistant strains .
- Interaction with Bioreporters : CFNBA has been utilized in developing bioreporters for sensing applications. The compound was shown to induce transcription of catabolic genes in the presence of specific microbial strains, indicating its utility in biotechnological applications .
- Cytotoxicity Assessments : In vitro assays revealed that CFNBA did not exhibit significant cytotoxicity against various human cell lines, suggesting a favorable safety profile for potential therapeutic applications .
Structure-Activity Relationship (SAR)
Research into the SAR of CFNBA indicates that the presence of both nitro and halogen substituents is crucial for its biological activity. Modifications to these groups can significantly alter the compound's efficacy against target organisms .
Table 2: Structure-Activity Relationship Findings
| Compound Variant | Substituents | MIC (μg/mL) |
|---|---|---|
| Original CFNBA | Cl, F, NO₂ | 4 |
| Variant A | Cl only | 16 |
| Variant B | F only | 32 |
| Variant C | NO₂ only | >64 |
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing 2-chloro-3-fluoro-6-nitrobenzoic acid, and how can purity (>95%) be ensured?
- Methodological Answer : Begin with a halogenated benzoic acid precursor (e.g., 2-chloro-6-fluorobenzoic acid, CAS 434-75-3 ). Nitration can be performed using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize over-nitration. Monitor regioselectivity via TLC and HPLC, as nitro group placement is critical. Purify via recrystallization in ethanol/water, leveraging solubility differences. Validate purity using HPLC (>95% threshold) and melting point analysis (compare to analogs like 3-chloro-4-fluorobenzoic acid, mp 133–135°C ).
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use mass spectrometry (EI-MS) to confirm molecular weight (e.g., NIST protocols for similar compounds like 2-chloro-6-fluorophenylacetic acid, MW 188.583 ). Pair with FT-IR to identify functional groups (e.g., nitro C-NO₂ stretching at ~1520 cm⁻¹). For electronic properties, perform DFT calculations to map charge distribution and predict reactivity at specific positions (e.g., nitro group meta to chlorine).
Advanced Research Questions
Q. How can regioselectivity challenges during nitration be addressed when synthesizing dihalogenated nitrobenzoic acids?
- Methodological Answer : Regioselectivity is influenced by directing effects of substituents. Chlorine (ortho/para-directing) and fluorine (meta-directing) compete, so nitration at the 6-position may require steric or electronic modulation. Use low-temperature kinetic control or Lewis acid catalysts (e.g., FeCl₃) to favor specific pathways. Compare with analogs like 4-chloro-3-nitrobenzoic acid (CAS 6280-88-2 ), where steric hindrance alters reactivity. Validate outcomes via X-ray crystallography or NOESY NMR to confirm substituent positions.
Q. What analytical strategies resolve contradictions between spectral data (e.g., NMR vs. MS) for this compound?
- Methodological Answer : If NMR signals conflict with expected structures (e.g., unexpected splitting due to fluorine coupling), use ¹⁹F NMR to clarify electronic environments. Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., NIST’s EI-MS protocols for fluorinated aromatics ). For ambiguous cases, employ 2D NMR techniques (HSQC, HMBC) to map connectivity, as demonstrated in studies of 2-fluoro-3-nitrobenzoic acid derivatives .
Q. How do substituent effects (Cl, F, NO₂) influence the acidity and stability of this benzoic acid?
- Methodological Answer : Measure pKa via potentiometric titration in aqueous ethanol. Compare to structurally related acids (e.g., 2-fluoro-6-nitrobenzoic acid ). Electron-withdrawing groups (NO₂, F) increase acidity by stabilizing the deprotonated form. Stability under thermal stress can be assessed via TGA/DSC, noting decomposition temperatures relative to analogs like 3-chloro-5-fluorobenzoic acid (CAS 25026-64-6 ).
Critical Research Considerations
- Contradictions in Evidence : While analogs like 2-chloro-5-nitrobenzoic acid (CAS 6280-88-2 ) have well-documented synthetic pathways, the target compound’s nitration regioselectivity requires empirical optimization due to conflicting directing effects.
- Gaps in Literature : No direct spectral data exists for 2-chloro-3-fluoro-6-nitrobenzoic acid; researchers must extrapolate from structurally similar compounds (e.g., 2-fluoro-6-nitrobenzoic acid ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
